molecular formula C20H28FNO2 B3040405 [(Z)-(2-Heptylcyclopentylidene)amino] 2-(2-fluorophenyl)acetate CAS No. 1980008-47-6

[(Z)-(2-Heptylcyclopentylidene)amino] 2-(2-fluorophenyl)acetate

Cat. No.: B3040405
CAS No.: 1980008-47-6
M. Wt: 333.4 g/mol
InChI Key: JQUHFWHRJZMUHG-QOCHGBHMSA-N
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Description

[(Z)-(2-Heptylcyclopentylidene)amino] 2-(2-fluorophenyl)acetate is a synthetic organic compound with the molecular formula C20H28FNO2 This compound is characterized by its unique structure, which includes a heptylcyclopentylidene group and a fluorophenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(2-Heptylcyclopentylidene)amino] 2-(2-fluorophenyl)acetate typically involves the condensation of a heptylcyclopentanone derivative with an amino ester. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(Z)-(2-Heptylcyclopentylidene)amino] 2-(2-fluorophenyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[(Z)-(2-Heptylcyclopentylidene)amino] 2-(2-fluorophenyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(Z)-(2-Heptylcyclopentylidene)amino] 2-(2-fluorophenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

[(Z)-(2-Heptylcyclopentylidene)amino] 2-(2-fluorophenyl)acetate can be compared with similar compounds such as:

    [(Z)-(2-Heptylcyclopentylidene)amino] 2-(2-chlorophenyl)acetate: Similar structure but with a chlorine atom instead of fluorine.

    [(Z)-(2-Heptylcyclopentylidene)amino] 2-(2-bromophenyl)acetate: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of this compound lies in its specific fluorine substitution, which can influence its reactivity and biological activity.

Properties

IUPAC Name

[(Z)-(2-heptylcyclopentylidene)amino] 2-(2-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FNO2/c1-2-3-4-5-6-10-16-12-9-14-19(16)22-24-20(23)15-17-11-7-8-13-18(17)21/h7-8,11,13,16H,2-6,9-10,12,14-15H2,1H3/b22-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUHFWHRJZMUHG-QOCHGBHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1CCCC1=NOC(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC\1CCC/C1=N/OC(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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